1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
CAS No.: 40783-24-2
Cat. No.: VC1976697
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40783-24-2 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |
| Standard InChI Key | FKTMIANXGGJMNY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
Introduction
Physical and Chemical Properties
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is characterized by specific physical and chemical properties that define its behavior in various conditions. These properties are crucial for understanding its potential applications and handling requirements.
Basic Properties
Table 1 summarizes the fundamental physical and chemical properties of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione:
Computational Properties
Advanced computational methods have been used to predict various properties of this compound:
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 3 | |
| Heavy Atom Count | 17 |
Structural Characteristics
Molecular Structure
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione consists of two main structural components: a pyrrole-2,5-dione ring and a 2,5-dimethoxyphenyl group. The pyrrole-2,5-dione moiety features a five-membered heterocyclic ring with a nitrogen atom and two carbonyl groups at positions 2 and 5. The 2,5-dimethoxyphenyl group is attached to the nitrogen atom of the pyrrole ring, with methoxy groups at positions 2 and 5 of the phenyl ring .
Structural Identifiers
For precise identification in chemical databases and literature, various standardized identifiers are used:
Synthesis Methods
Conventional Synthesis
The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves condensation reactions between appropriate precursors. The general pathway includes the reaction of 2,5-dimethoxyphenylamine with maleic anhydride, followed by cyclization to yield the pyrrole-2,5-dione framework.
The reaction proceeds via the following mechanism:
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Nucleophilic attack of the amine group of 2,5-dimethoxyphenylamine on maleic anhydride
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Formation of an intermediate amide
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Cyclization through dehydration to yield the final pyrrole-2,5-dione structure
Applications and Uses
Organic Synthesis
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione serves as a valuable building block for synthesizing more complex molecules due to its reactive pyrrole and phenyl moieties. The electron-rich dimethoxyphenyl group combined with the electron-deficient maleimide system creates a compound with diverse reactivity patterns useful in various synthetic transformations.
Material Science Applications
Due to its conjugated structure, 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione may have applications in:
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Organic electronics as electron transport materials
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Precursors for functional dyes
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Components in specialized polymers
Related Compounds
Several structurally related compounds have been identified and studied:
Structural Analogs
Structure-Activity Relationships
Comparative analysis of these related compounds suggests that:
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The position of substituents on the phenyl ring significantly affects the electronic properties and reactivity of the compounds
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The number and type of substituents influence the biological activity profiles
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The presence of electron-donating groups (like methoxy) on the phenyl ring can modulate the reactivity of the maleimide moiety
Research Findings
Structural Studies
Research on similar pyrrole-2,5-dione derivatives has revealed important structural characteristics:
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Bond lengths and angles in the pyrrole-2,5-dione moiety are typically consistent across various derivatives
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The sp² hybridization of the nitrogen atom in these compounds results in near co-planarity with the pyrrole-2,5-dione ring
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Substituents on the phenyl ring can cause significant conformational adjustments through rotation around single bonds
Computational Studies
Computational analyses have been conducted to determine:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume